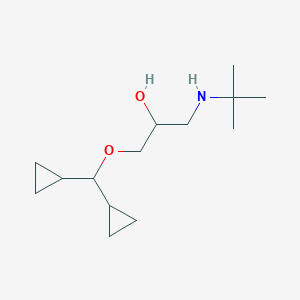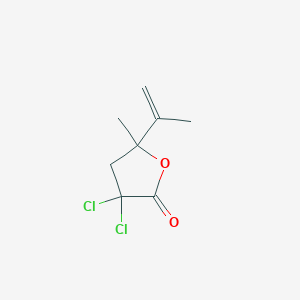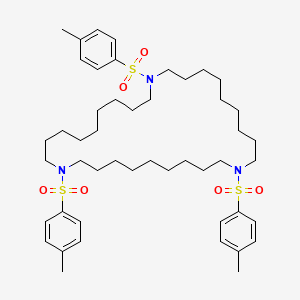![molecular formula C13H18O B14386228 {[(2,3-Dimethylbut-3-en-2-yl)oxy]methyl}benzene CAS No. 90054-75-4](/img/structure/B14386228.png)
{[(2,3-Dimethylbut-3-en-2-yl)oxy]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(2,3-Dimethylbut-3-en-2-yl)oxy]methyl}benzene is an organic compound characterized by its unique structure, which includes a benzene ring attached to a 2,3-dimethylbut-3-en-2-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(2,3-Dimethylbut-3-en-2-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 2,3-dimethylbut-3-en-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: {[(2,3-Dimethylbut-3-en-2-yl)oxy]methyl}benzene can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to convert the compound into its corresponding alcohol.
Substitution: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nitric acid, bromine, sulfuric acid as a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Nitrobenzene derivatives, halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
{[(2,3-Dimethylbut-3-en-2-yl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving aromatic compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {[(2,3-Dimethylbut-3-en-2-yl)oxy]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
{[(2,2-Dimethylbut-3-yn-1-yl)oxy]methyl}benzene: Similar structure but with a triple bond instead of a double bond.
{[(2,2-Dimethylbut-3-en-1-yl)oxy]methyl}benzene: Similar structure but with different positioning of the double bond.
Uniqueness
{[(2,3-Dimethylbut-3-en-2-yl)oxy]methyl}benzene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
90054-75-4 |
|---|---|
Fórmula molecular |
C13H18O |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
2,3-dimethylbut-3-en-2-yloxymethylbenzene |
InChI |
InChI=1S/C13H18O/c1-11(2)13(3,4)14-10-12-8-6-5-7-9-12/h5-9H,1,10H2,2-4H3 |
Clave InChI |
RJSGUUAICZUQGS-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(C)(C)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{1-[(4-Chlorophenyl)sulfanyl]-2-phenylethyl}-1H-imidazole](/img/structure/B14386172.png)


![3-Cyano-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide](/img/structure/B14386197.png)
![{2-[Acetyl(methyl)amino]phenyl}methyl acetate](/img/structure/B14386204.png)


![(1R,2S)-1-[Difluoro(iodo)methyl]-2-iodocyclohexane](/img/structure/B14386222.png)
![3-Bromo-5-[bromo(nitro)methylidene]furan-2(5H)-one](/img/structure/B14386230.png)


![S-[3-(Dimethylamino)propyl] methylcarbamothioate](/img/structure/B14386249.png)

